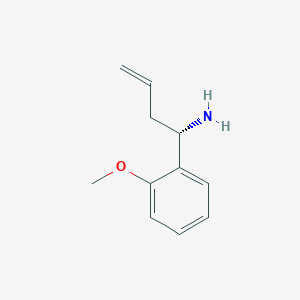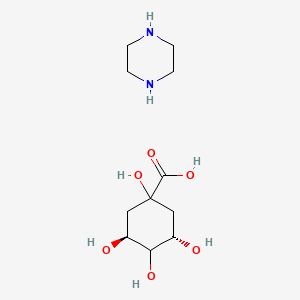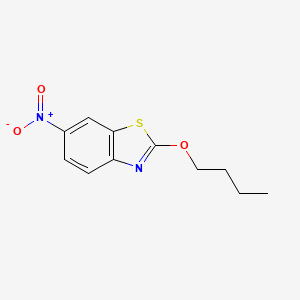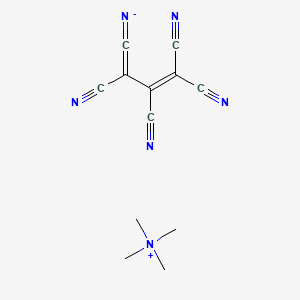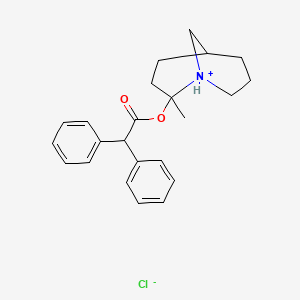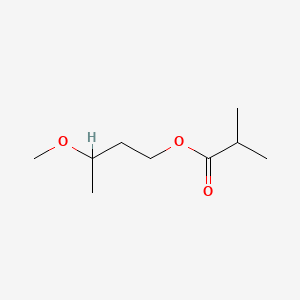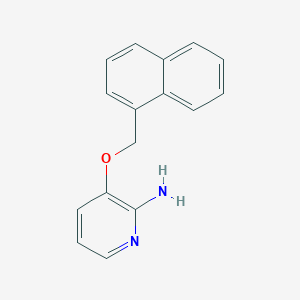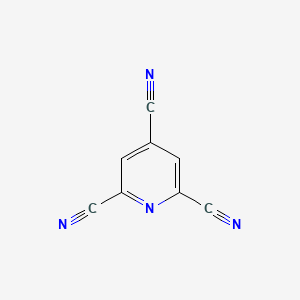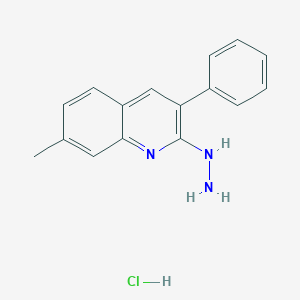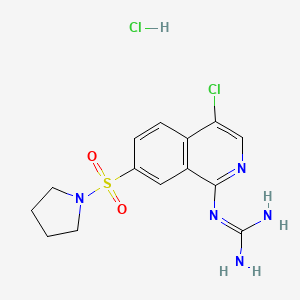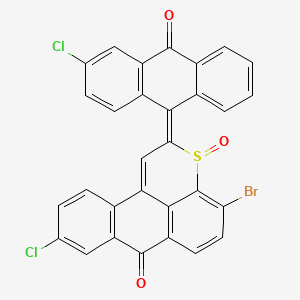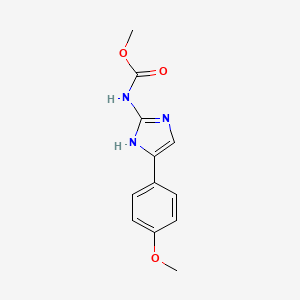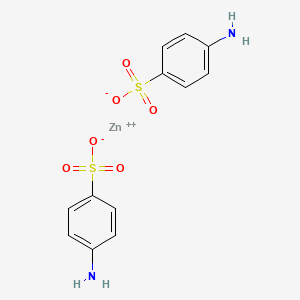
Sulfanilate Zinc Anhydrous
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfanilate Zinc Anhydrous is a chemical compound formed by the combination of zinc ions and sulfanilic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its stability and reactivity, making it a valuable substance for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Sulfanilate Zinc Anhydrous can be synthesized through the reaction of zinc sulfate with sulfanilic acid. The reaction typically involves dissolving zinc sulfate in water and then adding sulfanilic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes to obtain the anhydrous form .
化学反応の分析
Types of Reactions
Sulfanilate Zinc Anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different zinc and sulfanilate derivatives.
Reduction: Reduction reactions can lead to the formation of zinc metal and sulfanilic acid.
Substitution: The sulfanilate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles in determining the reaction pathway and products .
Major Products Formed
The major products formed from these reactions include zinc oxide, zinc metal, and various substituted sulfanilate compounds. These products have diverse applications in different fields, including catalysis, material science, and pharmaceuticals .
科学的研究の応用
Sulfanilate Zinc Anhydrous has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Sulfanilate Zinc Anhydrous involves its interaction with various molecular targets and pathways. In biological systems, zinc ions play a crucial role in enzyme function and cellular processes. The sulfanilate group can interact with proteins and other biomolecules, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular pathways makes it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
Zinc Sulfate: A common zinc compound used in various applications, including supplements and industrial processes.
Sulfanilic Acid: The parent compound of sulfanilate, used in the production of dyes and as a reagent in chemical synthesis.
Zinc Oxide: Widely used in cosmetics, pharmaceuticals, and as a catalyst in chemical reactions
Uniqueness
Sulfanilate Zinc Anhydrous is unique due to its combination of zinc and sulfanilate, providing distinct properties not found in other similar compounds. Its stability, reactivity, and potential biological activities make it a valuable compound for research and industrial applications .
特性
CAS番号 |
22484-64-6 |
|---|---|
分子式 |
C12H12N2O6S2Zn |
分子量 |
409.7 g/mol |
IUPAC名 |
zinc;4-aminobenzenesulfonate |
InChI |
InChI=1S/2C6H7NO3S.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4H,7H2,(H,8,9,10);/q;;+2/p-2 |
InChIキー |
RIUORJCWAHCMSA-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].[Zn+2] |
関連するCAS |
121-57-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


